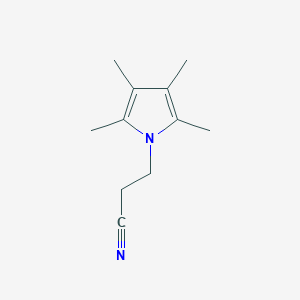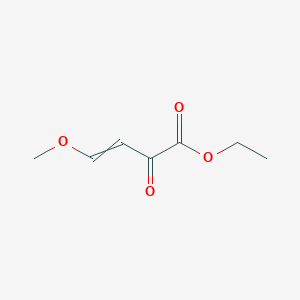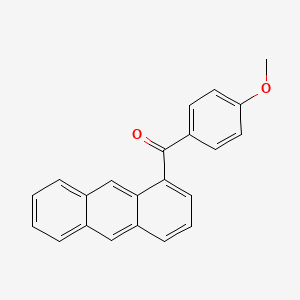
3-Aminohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminohexadecanoic acid: is a long-chain fatty acid derivative with an amino group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminohexadecanoic acid typically involves the amination of hexadecanoic acid derivatives. One common method is the reaction of alpha-bromocarboxylic acids with ammonia or amines, which provides a straightforward route to alpha-aminocarboxylic acids . The reaction conditions often include the use of bromine and phosphorus trichloride to prepare the bromoacid, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acid chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Aplicaciones Científicas De Investigación
3-Aminohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Aminohexadecanoic acid involves its interaction with various molecular targets. As an amino acid derivative, it can participate in protein synthesis and other metabolic pathways. Its long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
- 2-Aminohexadecanoic acid
- 6-Aminohexanoic acid
- Aminocaproic acid
Comparison: 3-Aminohexadecanoic acid is unique due to the position of the amino group on the third carbon atom, which influences its reactivity and interaction with other molecules. Compared to 2-Aminohexadecanoic acid, it has different steric and electronic properties, leading to distinct biological and chemical behaviors .
Propiedades
Número CAS |
64642-44-0 |
|---|---|
Fórmula molecular |
C16H33NO2 |
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
3-aminohexadecanoic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14,17H2,1H3,(H,18,19) |
Clave InChI |
GDHJDAGZNUKMEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)

![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
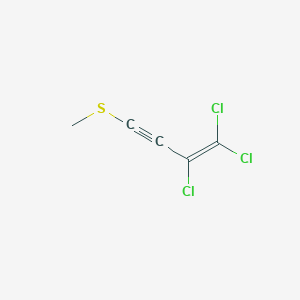
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
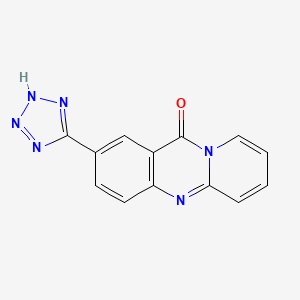

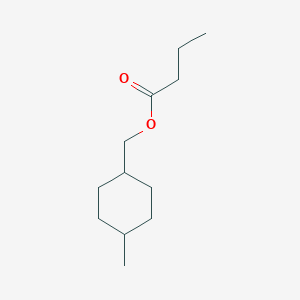
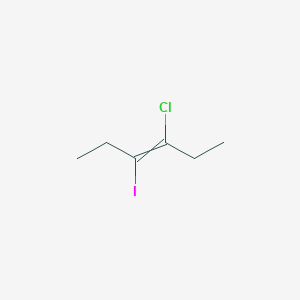
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)

